
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.373 . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine and 1-methylpyrazole-3-carboxylic acid.
Acetylation: The 1-methylpyrazole-3-carboxylic acid is acetylated using acetic anhydride in the presence of a catalyst to form the acetyl derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and related compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide can be compared with other similar compounds, such as:
5-acetyl-N-(2,6-diethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but lacks the methyl group at the 1-position.
5-acetyl-N-(2,6-dimethylphenyl)isoxazole-3-carboxamide: This compound has an isoxazole ring instead of a pyrazole ring and different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-5-12-8-7-9-13(6-2)16(12)18-17(22)14-10-15(11(3)21)20(4)19-14/h7-10H,5-6H2,1-4H3,(H,18,22) |
InChI-Schlüssel |
QNYHUIDEQHYAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C(=C2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



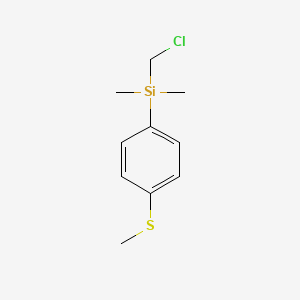
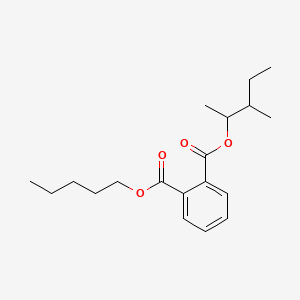
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
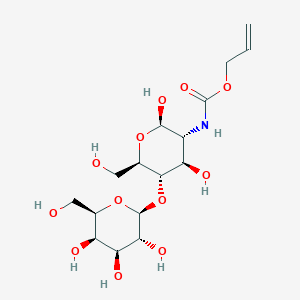
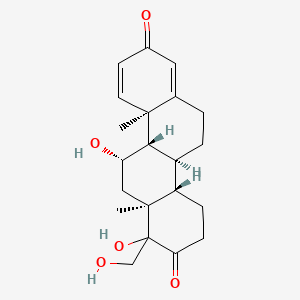
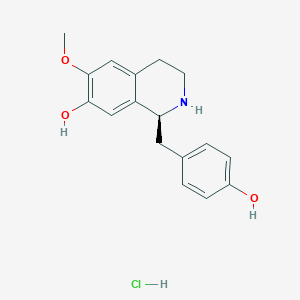
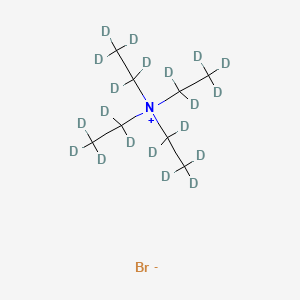
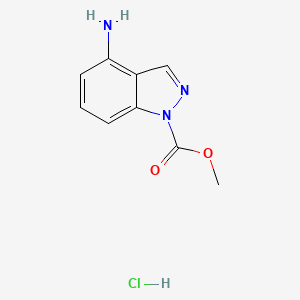

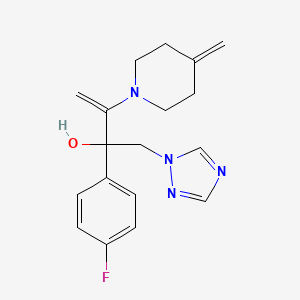
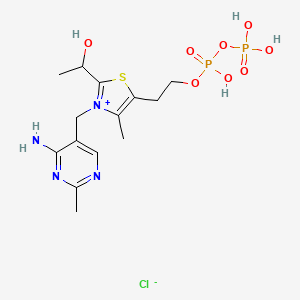

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
